molecular formula C8H14ClNO2 B3137080 6-Acetamidohexanoyl chloride CAS No. 43218-41-3

6-Acetamidohexanoyl chloride

Cat. No.: B3137080
CAS No.: 43218-41-3
M. Wt: 191.65 g/mol
InChI Key: PEPAYMAZZOMWEY-UHFFFAOYSA-N
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Description

6-Acetamidohexanoyl chloride is an organic compound with the molecular formula C8H14ClNO2. It is a derivative of hexanoyl chloride, where an acetamido group is attached to the sixth carbon atom of the hexanoyl chain. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Acetamidohexanoyl chloride can be synthesized through the reaction of 6-aminohexanoic acid with acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:

6-aminohexanoic acid+acetyl chloride6-acetamidohexanoyl chloride+HCl\text{6-aminohexanoic acid} + \text{acetyl chloride} \rightarrow \text{this compound} + \text{HCl} 6-aminohexanoic acid+acetyl chloride→6-acetamidohexanoyl chloride+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The reaction is carried out under an inert atmosphere to prevent any side reactions with moisture or oxygen. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Acetamidohexanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 6-acetamidohexanoic acid and hydrochloric acid.

    Reduction: It can be reduced to 6-acetamidohexanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous medium, mild acidic or basic conditions

Major Products Formed:

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    6-Acetamidohexanoic Acid: Formed by hydrolysis

    6-Acetamidohexanol: Formed by reduction

Scientific Research Applications

6-Acetamidohexanoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the development of drug delivery systems and as a building block for the synthesis of bioactive molecules.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-acetamidohexanoyl chloride involves its reactivity towards nucleophiles. The acetamido group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an acylating agent to introduce acyl groups into target molecules.

Comparison with Similar Compounds

    Hexanoyl Chloride: Lacks the acetamido group, making it less reactive towards nucleophiles.

    Acetyl Chloride: Smaller molecule with different reactivity and applications.

    6-Aminohexanoic Acid: Precursor to 6-acetamidohexanoyl chloride, used in different synthetic pathways.

Uniqueness: this compound is unique due to the presence of both acetamido and acyl chloride functional groups. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-acetamidohexanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-7(11)10-6-4-2-3-5-8(9)12/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPAYMAZZOMWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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